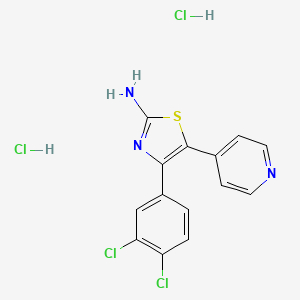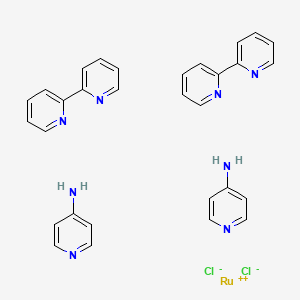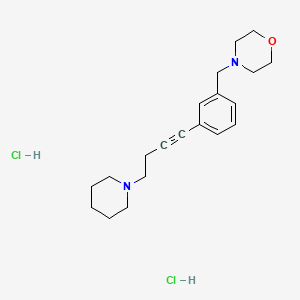
カンナビジオールコル
概要
説明
- それは、異常なカンナビジオールの選択的アンタゴニストであるO-1918 と構造的に類似しています。
- THC (テトラヒドロカンナビノール) とは異なり、O-1821 もO-1918 も精神活性効果を示しません。
- TRPチャネルは、炎症やその他の生理学的プロセスに関与しています .
O-1821: はカンナビジオール (CBD) の誘導体であり、ペンチル側鎖がメチル基に短縮されています。
O-1821: はカンナビノイド受容体 (CB) に対する親和性が低いですが、一過性受容体電位チャネル (TRPチャネル) のアゴニストとして作用します。
科学的研究の応用
- Further research is needed to explore its potential applications in medicine, biology, and industry.
Anti-inflammatory Effects: activates TRP channels, leading to anti-inflammatory responses.
Tumorigenesis: At high concentrations, it may promote tumor development.
作用機序
- その効果に関連する分子標的と経路については、さらなる研究が必要です。
O-1821: のメカニズムには、TRPチャネルが関与しており、痛み知覚、炎症、その他の細胞プロセスに関与しています。
生化学分析
Biochemical Properties
Cannabidiorcol has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . Through this interaction, it produces anti-inflammatory effects . It can also promote tumorigenesis at high concentrations .
Cellular Effects
The cellular effects of Cannabidiorcol are primarily mediated through its action as an agonist of the TRPV2 cation channel . This interaction leads to anti-inflammatory effects, but can also promote tumorigenesis at high concentrations .
Molecular Mechanism
The molecular mechanism of Cannabidiorcol involves its activity as an agonist of the TRPV2 cation channel
準備方法
- 残念ながら、O-1821 の具体的な合成経路と反応条件は、文献にはあまり記載されていません。
- それは、ペンチル側鎖をメチル基に短縮することによって、カンナビジオールから合成されます。
化学反応の分析
- 一般的な試薬と条件は、特定の反応によって異なりますが、詳細な情報は不足しています。
- これらの反応から生成される主要な生成物は、さらなる調査が必要です。
O-1821: は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
科学的研究における応用
- 医学、生物学、産業における潜在的な応用を探求するために、さらなる研究が必要です。
抗炎症効果: TRPチャネルを活性化し、抗炎症反応を引き起こします。
腫瘍発生: 高濃度では、腫瘍の発生を促進する可能性があります.
類似化合物との比較
- 類似の化合物には、O-1918 が含まれ、いくつかの特徴を共有していますが、異常なカンナビジオールのアンタゴニストとして作用します。
O-1821: は、カンナビジオールと比較して構造が改変されているため、ユニークです。
特性
IUPAC Name |
5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOVXWEBSQJPA-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35482-50-9 | |
| Record name | Cannabidiorcol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABIDIORCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















